3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Description
This compound features a unique azetidine-carboxamide scaffold with a 4-methylpyrazole moiety and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity. The pyrazole ring may participate in hydrogen bonding or π-π interactions, common in kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
3-[(4-methylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-11-6-20-23(7-11)10-12-8-22(9-12)15(24)21-14-5-3-2-4-13(14)16(17,18)19/h2-7,12H,8-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNNTUMSLCFMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from the literature:
Key Observations :
- Heterocycle Diversity : The target compound’s azetidine-carboxamide core differs from the pyrazolo-pyrimidine scaffolds in patent examples, which are larger and more planar, likely influencing target selectivity (e.g., kinase vs. protease inhibition).
- Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity (cLogP ~3.5 estimated) compared to sulfonamide or benzamide derivatives, which may exhibit higher solubility but reduced membrane permeability.
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound is unavailable, trends can be inferred:
- Metabolic Stability : The trifluoromethyl group and azetidine ring may reduce oxidative metabolism compared to compounds with unfluorinated aryl groups (e.g., the chromen-4-one derivatives in ).
- Solubility : The absence of polar sulfonamide or benzamide groups in the target compound suggests lower aqueous solubility than the patent examples, which could limit oral bioavailability.
Methodological Considerations
Structural comparisons rely on crystallographic tools like SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These programs enable precise determination of bond lengths, angles, and intermolecular interactions, critical for rational drug design. For instance, the azetidine ring’s puckering parameters could be analyzed via SHELXL to assess strain effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
